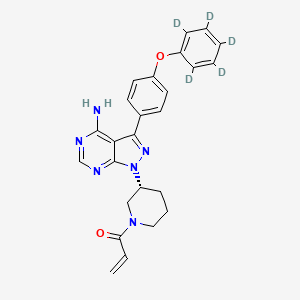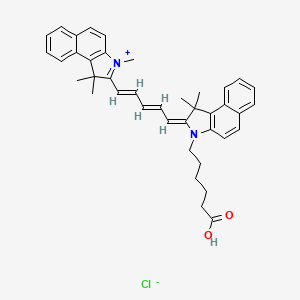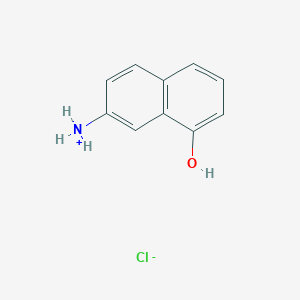![molecular formula C14H12ClN3O2 B8058657 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B8058657.png)
8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one” is known as XL413. It is a small molecule with a molecular mass of 289.06 g/mol. XL413 is a potent and selective inhibitor of cell division cycle 7-related protein kinase (CDC7), which plays a crucial role in the initiation of DNA replication .
Méthodes De Préparation
The synthetic routes and reaction conditions for XL413 are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving the formation of its core structure and subsequent functional group modifications. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
XL413 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
XL413 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CDC7 in DNA replication and cell cycle regulation.
Biology: XL413 is used in biological studies to investigate the mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment, as inhibiting CDC7 can prevent the proliferation of cancer cells.
Industry: XL413 can be used in the development of new drugs targeting CDC7 and related pathways.
Mécanisme D'action
XL413 exerts its effects by selectively inhibiting CDC7, a kinase essential for the initiation of DNA replication. By binding to the active site of CDC7, XL413 prevents the phosphorylation of its substrates, thereby blocking the initiation of DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
XL413 is unique in its high selectivity and potency for CDC7 inhibition. Similar compounds include:
PHA-767491: Another CDC7 inhibitor with a different chemical structure but similar biological activity.
SNS-032: A broad-spectrum kinase inhibitor that also targets CDC7 but with less selectivity compared to XL413.
These compounds share the common feature of targeting CDC7 but differ in their selectivity, potency, and chemical structure.
Propriétés
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLXRKVUJDJKG-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=O)C3=C(N2)C4=C(O3)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=O)C3=C(N2)C4=C(O3)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid](/img/structure/B8058596.png)

![(1S,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-6-hydroxy-7,7,7-tritritio-6-(tritritiomethyl)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B8058610.png)
![1-[2-(2,4-Dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B8058611.png)

![[Dibutyl-[8-[dibutyl(trifluoromethylsulfonyloxy)stannyl]octyl]stannyl] trifluoromethanesulfonate](/img/structure/B8058630.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8058642.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8058645.png)
![Sodium;2-[5-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoylsulfamoyl)furan-3-yl]propan-2-olate](/img/structure/B8058661.png)

![N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8058673.png)


